molecular formula C11H14N2O2 B13177120 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde

6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde

Cat. No.: B13177120
M. Wt: 206.24 g/mol
InChI Key: FRFYWNZZEUYQIY-UHFFFAOYSA-N
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Description

6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyridine and pyrrolidine, featuring a hydroxymethyl group attached to the pyrrolidine ring and a carbaldehyde group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: 6-[2-(Carboxymethyl)pyrrolidin-1-YL]pyridine-3-carboxylic acid.

    Reduction: 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, influencing their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups, which provide distinct reactivity and potential for diverse applications. Its combination of pyridine and pyrrolidine rings also contributes to its versatility in chemical synthesis and biological studies .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c14-7-9-3-4-11(12-6-9)13-5-1-2-10(13)8-15/h3-4,6-7,10,15H,1-2,5,8H2

InChI Key

FRFYWNZZEUYQIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C=O)CO

Origin of Product

United States

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